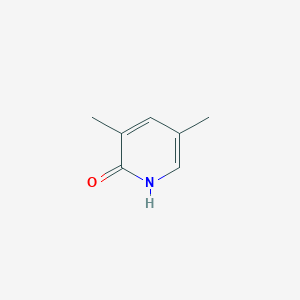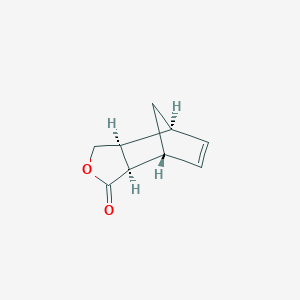![molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0](/img/structure/B1601415.png)
Diphenyl[3-(triethoxysilyl)propyl]phosphine
Overview
Description
Diphenyl[3-(triethoxysilyl)propyl]phosphine is a chemical compound with the molecular formula C21H31O3PSi and a molecular weight of 390.53 g/mol . It is a colorless, oily liquid that is sensitive to air and moisture . This compound is primarily used in research and development, particularly in the preparation of silica-immobilized metal catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl[3-(triethoxysilyl)propyl]phosphine can be synthesized through a reaction involving diphenylphosphine and 3-(triethoxysilyl)propyl chloride . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[3-(triethoxysilyl)propyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Scientific Research Applications
Diphenyl[3-(triethoxysilyl)propyl]phosphine has several applications in scientific research:
Mechanism of Action
The mechanism by which diphenyl[3-(triethoxysilyl)propyl]phosphine exerts its effects involves its ability to form stable complexes with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and stabilizing them. This interaction is crucial in catalytic processes where the metal center is the active site .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the triethoxysilyl group, making it less versatile in forming silica-immobilized catalysts.
Triethylphosphine: Contains ethyl groups instead of phenyl groups, leading to different reactivity and stability.
Diphenylphosphine: Similar but lacks the triethoxysilyl group, limiting its applications in material science.
Uniqueness
Diphenyl[3-(triethoxysilyl)propyl]phosphine is unique due to its triethoxysilyl group, which allows it to bond with silica surfaces. This property makes it particularly valuable in the preparation of silica-immobilized metal catalysts, a feature not shared by its similar compounds .
Properties
IUPAC Name |
diphenyl(3-triethoxysilylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUIUZCAALFHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546063 | |
| Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-23-0 | |
| Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)









